molecular formula C22H22N2O4 B2361036 (E)-ethyl 4-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate CAS No. 365507-95-5

(E)-ethyl 4-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate

Cat. No.: B2361036
CAS No.: 365507-95-5
M. Wt: 378.428
InChI Key: HJMUDYKVKVPTQX-UHFFFAOYSA-N
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Description

“(E)-ethyl 4-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate” is a complex organic compound. It contains several functional groups, including a cyano group (-CN), an acrylamido group (CH2=CHCONH2), an isopropoxyphenyl group, and a benzoate ester group (C6H5COO-). The “(E)” in its name indicates that it has a specific geometric isomerism, with the highest-priority groups on each carbon of the double bond being on opposite sides .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The molecule would likely have regions of polarity due to the presence of the cyano, acrylamido, and benzoate groups, which could affect its interactions with other molecules .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, its solubility would be affected by the polar groups it contains. Its melting and boiling points would depend on factors like the strength of intermolecular forces .

Scientific Research Applications

Antioxidant and Anti-Inflammatory Activities

A study by Madhavi & Sreeramya (2017) focused on synthesizing and evaluating compounds similar to (E)-ethyl 4-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate for antioxidant and anti-inflammatory activities. They reported significant antioxidant and anti-inflammatory properties in these compounds, indicating potential therapeutic applications.

Nonlinear Optical (NLO) Properties

Kiven et al. (2023) investigated the NLO properties of a derivative of this compound using density functional theory (DFT) methods. They found that these compounds are promising candidates for NLO materials, exhibiting properties significantly larger than those of NLO prototypical molecules like para-nitroaniline (Kiven et al., 2023).

Supramolecular Assembly and Structural Analysis

Matos et al. (2016) synthesized a mixture of E and Z isomers of a related compound and analyzed its structure through X-ray diffraction. They highlighted the importance of noncovalent interactions in stabilizing the molecular conformation and self-assembly process (Matos et al., 2016).

Photopolymerization Studies

A study by Avci, Mathias, and Thigpen (1996) on benzoate ester derivatives of ethyl α-hydroxymethylacrylate, which are structurally related to the compound , demonstrated rapid photopolymerization capabilities. This suggests potential applications in thin film and coating applications (Avci, Mathias, & Thigpen, 1996).

Synthesis and Characterization for Corrosion Inhibition

Research by Abu-Rayyan et al. (2022) on synthetic acrylamide derivatives, similar to this compound, explored their effectiveness as corrosion inhibitors for copper in nitric acid solutions. They concluded that these compounds were effective in reducing corrosion, indicating a potential application in materials science and engineering (Abu-Rayyan et al., 2022).

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new materials or drugs. Studies could also be done to better understand its physical and chemical properties .

Properties

IUPAC Name

ethyl 4-[[(E)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-4-27-22(26)16-9-11-19(12-10-16)24-21(25)18(14-23)13-17-7-5-6-8-20(17)28-15(2)3/h5-13,15H,4H2,1-3H3,(H,24,25)/b18-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMUDYKVKVPTQX-QGOAFFKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2OC(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2OC(C)C)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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